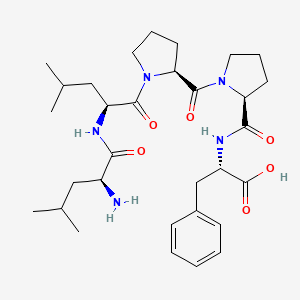![molecular formula C13H10N2O B14192388 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile CAS No. 923291-56-9](/img/structure/B14192388.png)
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile: is a chemical compound that belongs to the class of pyridoindoles Pyridoindoles are known for their diverse biological activities and are often found in various bioactive alkaloids and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile typically involves the cycloisomerization of allenyl indoles. One common method is the gold-catalyzed cycloisomerization, which has been shown to be effective in constructing the pyridoindole scaffold . The reaction conditions often involve the use of IPrAuCl/AgSbF6 as the catalyst, with the reaction proceeding at room temperature to yield the desired product in high enantioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the pyridoindole scaffold, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindoles with different functional groups.
科学的研究の応用
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe to study biological processes and interactions, especially those involving indole-based compounds.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
6,7,8,9-Tetrahydropyrido[1,2-a]indole: A structurally similar compound that lacks the oxo and carbonitrile groups.
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole: Similar to the target compound but without the carbonitrile group.
Uniqueness
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile is unique due to the presence of both the oxo and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
923291-56-9 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
9-oxo-7,8-dihydro-6H-pyrido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-10-9-4-1-2-5-11(9)15-7-3-6-12(16)13(10)15/h1-2,4-5H,3,6-7H2 |
InChIキー |
DEJBKWKDTGYPKU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3N2C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
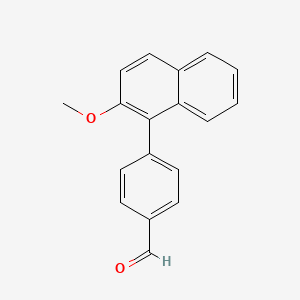
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
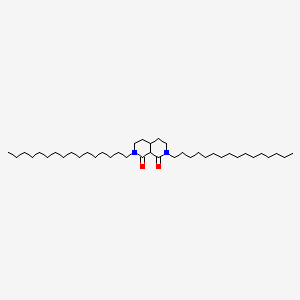
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
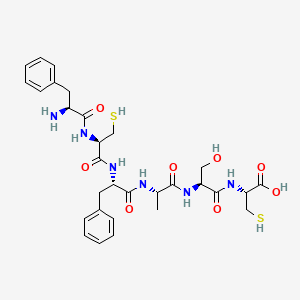
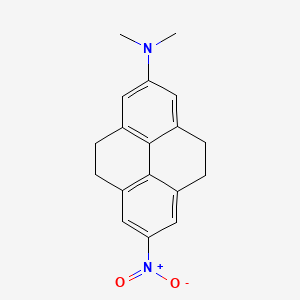
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
